molecular formula C23H19ClN2O4S B300981 Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B300981
M. Wt: 454.9 g/mol
InChI Key: YYBICDODWLBJKS-VASVRFFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as CT-179, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate exerts its therapeutic effects by targeting several molecular pathways. In cancer cells, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate induces cell cycle arrest and apoptosis by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the Akt/mTOR pathway. Inflammation-related studies have shown that Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate reduces inflammation by inhibiting the NF-κB pathway and the production of pro-inflammatory cytokines. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate protects neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In inflammation-related studies, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate protects neurons from oxidative stress-induced damage and increases the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has several advantages for lab experiments, including its high purity and stability, and its ability to target multiple molecular pathways. However, there are also limitations to using Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments, such as its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the study of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. In cancer research, further studies are needed to determine the efficacy of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in vivo and its potential for combination therapy with other anticancer agents. In inflammation-related studies, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate could be further investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate could be studied for its potential use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and toxicity of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in vivo.
In conclusion, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a novel compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate as a therapeutic agent.

Synthesis Methods

The synthesis of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves a multi-step process that includes the reaction of 3-chloro-4-(2-propynyloxy)benzaldehyde with 2-amino-3-methyl-4(5)-thiazolidinone to form the intermediate compound, which is then reacted with 4-aminobenzoic acid ethyl ester to yield Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. The purity and yield of Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation-related studies have demonstrated that Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been found to protect neurons from oxidative stress-induced damage.

properties

Product Name

Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C23H19ClN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H19ClN2O4S/c1-4-12-30-19-11-6-15(13-18(19)24)14-20-21(27)26(3)23(31-20)25-17-9-7-16(8-10-17)22(28)29-5-2/h1,6-11,13-14H,5,12H2,2-3H3/b20-14-,25-23?

InChI Key

YYBICDODWLBJKS-VASVRFFCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)Cl)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Cl)S2)C

Origin of Product

United States

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